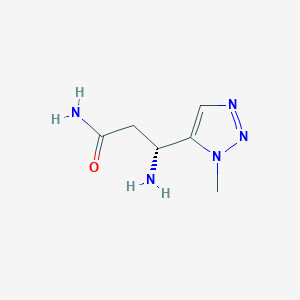
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide is a chiral compound featuring an amino group, a triazole ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Propanamide Backbone: The propanamide backbone is constructed through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective starting materials, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted amino derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate biological pathways and cellular processes.
Comparison with Similar Compounds
(3R)-3-Amino-3-(1H-1,2,3-triazol-5-yl)propanamide: Lacks the methyl group on the triazole ring.
(3R)-3-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide: Features a different triazole isomer.
Uniqueness: The presence of the 1-methyl-1H-1,2,3-triazole ring in (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanamide imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-5(3-9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m1/s1 |
InChI Key |
KKIXJORQDOHOQL-SCSAIBSYSA-N |
Isomeric SMILES |
CN1C(=CN=N1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C(=CN=N1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



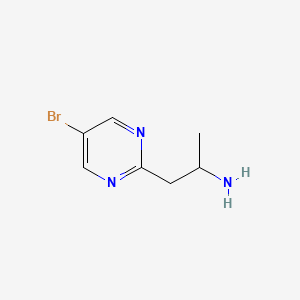
![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)

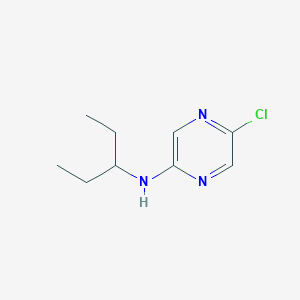
amine](/img/structure/B13313916.png)
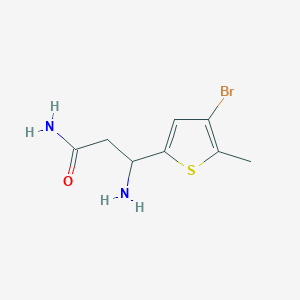
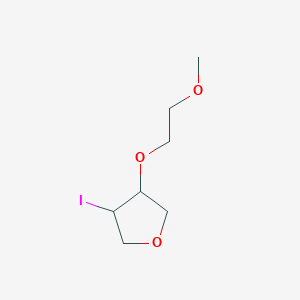
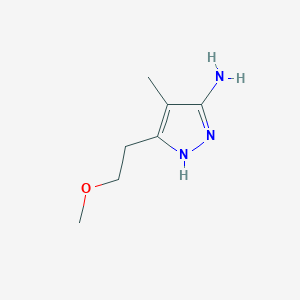
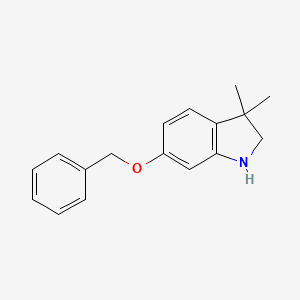
amine](/img/structure/B13313959.png)
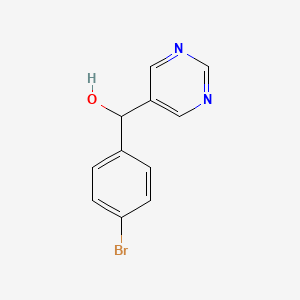

![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
